In Vivo Hypotensive Potency (ED30) in Spontaneously Hypertensive Rats
In spontaneously hypertensive rats (SHR), lemildipine is 1.4-fold more potent than nifedipine in reducing blood pressure, as measured by the dose required to achieve a 30% reduction from control (ED30). The ED30 values are 10.2 mg/kg for lemildipine and 14.3 mg/kg for nifedipine . This direct comparison establishes lemildipine's superior in vivo hypotensive efficacy in this standard preclinical hypertension model.
| Evidence Dimension | Hypotensive potency (ED30, oral) |
|---|---|
| Target Compound Data | 10.2 mg/kg |
| Comparator Or Baseline | Nifedipine: 14.3 mg/kg |
| Quantified Difference | 1.4-fold more potent (30% lower dose required) |
| Conditions | Spontaneously hypertensive rats (SHR); dose-response analysis over 24 hours; ED30 calculated as dose reducing blood pressure by 30% from control |
Why This Matters
Demonstrates quantifiable superiority in blood pressure reduction at lower doses, a key selection criterion for hypertension research models.
